N-(6-ethoxy-3,4-dihydro-2H-chromen-4-yl)-2,4,6-trifluorobenzamide
Description
N-(6-ethoxy-3,4-dihydro-2H-chromen-4-yl)-2,4,6-trifluorobenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chromenyl group, an ethoxy group, and trifluorobenzamide moiety
Properties
IUPAC Name |
N-(6-ethoxy-3,4-dihydro-2H-chromen-4-yl)-2,4,6-trifluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO3/c1-2-24-11-3-4-16-12(9-11)15(5-6-25-16)22-18(23)17-13(20)7-10(19)8-14(17)21/h3-4,7-9,15H,2,5-6H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQGXMTZTGMALN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OCCC2NC(=O)C3=C(C=C(C=C3F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxy-3,4-dihydro-2H-chromen-4-yl)-2,4,6-trifluorobenzamide typically involves a multi-step process:
Formation of the Chromenyl Intermediate: The initial step involves the synthesis of the chromenyl intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where the chromenyl intermediate is reacted with an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate.
Coupling with Trifluorobenzamide: The final step involves the coupling of the ethoxy-chromenyl intermediate with 2,4,6-trifluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxy-3,4-dihydro-2H-chromen-4-yl)-2,4,6-trifluorobenzamide can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The trifluorobenzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
N-(6-ethoxy-3,4-dihydro-2H-chromen-4-yl)-2,4,6-trifluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-ethoxy-3,4-dihydro-2H-chromen-4-yl)-2,4,6-trifluorobenzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(6-methoxy-3,4-dihydro-2H-chromen-4-yl)-2,4,6-trifluorobenzamide: Similar structure with a methoxy group instead of an ethoxy group.
N-(6-ethoxy-3,4-dihydro-2H-chromen-4-yl)-2,4,6-difluorobenzamide: Similar structure with two fluorine atoms instead of three.
Uniqueness
N-(6-ethoxy-3,4-dihydro-2H-chromen-4-yl)-2,4,6-trifluorobenzamide is unique due to the presence of the ethoxy group and the trifluorobenzamide moiety, which confer specific chemical and biological properties. These structural features may enhance its stability, reactivity, and potential biological activities compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
